(3R)-3-methylcyclopentene-1-carbaldehyde

Chiral building blocks Enantiomeric purity Stereochemical specification

(3R)-3-Methylcyclopentene-1-carbaldehyde (CAS 114818-64-3) is an enantiomerically pure cyclopentene-1-carbaldehyde derivative bearing a single stereogenic center at the 3-position. With the molecular formula C₇H₁₀O and a molecular weight of 110.15 g/mol, this compound is classified as a chiral α,β-unsaturated aldehyde and is primarily employed as a stereochemically defined synthetic intermediate in the construction of complex natural products and chiral carbocyclic frameworks.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 114818-64-3
Cat. No. B044911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-methylcyclopentene-1-carbaldehyde
CAS114818-64-3
Synonyms1-Cyclopentene-1-carboxaldehyde, 3-methyl-, (R)- (9CI)
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCC1CCC(=C1)C=O
InChIInChI=1S/C7H10O/c1-6-2-3-7(4-6)5-8/h4-6H,2-3H2,1H3/t6-/m1/s1
InChIKeyIESCSGMYFIICHV-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Methylcyclopentene-1-carbaldehyde (CAS 114818-64-3): Chiral Cyclopentene Carbaldehyde Procurement Guide


(3R)-3-Methylcyclopentene-1-carbaldehyde (CAS 114818-64-3) is an enantiomerically pure cyclopentene-1-carbaldehyde derivative bearing a single stereogenic center at the 3-position [1]. With the molecular formula C₇H₁₀O and a molecular weight of 110.15 g/mol, this compound is classified as a chiral α,β-unsaturated aldehyde and is primarily employed as a stereochemically defined synthetic intermediate in the construction of complex natural products and chiral carbocyclic frameworks [1][2].

Why (3R)-3-Methylcyclopentene-1-carbaldehyde Cannot Be Replaced by Racemic or (S)-Enantiomer Analogs


The (R)-absolute configuration of (3R)-3-methylcyclopentene-1-carbaldehyde is not a passive structural detail but a determinant of downstream stereochemical outcome in asymmetric synthesis [1]. The compound contains exactly one defined atom stereocenter (PubChem computed), while the racemic mixture (±)-3-methylcyclopentene-1-carbaldehyde lacks any defined stereocenter and the (S)-enantiomer (CAS 114818-65-4) carries the opposite configuration [1][2]. Substitution of the (R)-enantiomer with the racemate or the (S)-antipode in stereospecific transformations—such as the diastereoselective addition of isopentenylmagnesium bromide to chiral imines derived from this aldehyde—would yield the incorrect diastereomeric series, leading to opposite or null biological activity in the target molecule [3]. For procurement, the enantiomeric purity and absolute configuration are therefore non-interchangeable specifications; a racemic or (S)-sample is not a functionally equivalent drop-in replacement.

(3R)-3-Methylcyclopentene-1-carbaldehyde: Quantitative Differentiation Evidence vs. Closest Comparators


Defined Stereocenter Count: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer possesses exactly one defined atom stereocenter, whereas the racemic mixture of 3-methylcyclopentene-1-carbaldehyde has zero defined atom stereocenters and the (S)-enantiomer carries the opposite stereochemical descriptor [1][2]. This specification is critical for asymmetric synthesis: only the (R)-enantiomer can deliver the required absolute configuration in diastereoselective transformations such as chiral imine formation and subsequent nucleophilic additions [3].

Chiral building blocks Enantiomeric purity Stereochemical specification

Productivity in Enantioselective Total Synthesis: (R)-Enantiomer as Key Chiral Intermediate

In the total synthesis of two triquinane natural products, (R)-3-methyl-1-cyclopentenecarboxaldehyde served as the enantiopure starting material, delivering (-)-silphiperfol-6-ene in 13% overall yield (7 steps) and (-)-methyl cantabradienate in 9% overall yield (7 steps) [1]. The first step—condensation with D-tert-leucine tert-butyl ester to form chiral imine 22—proceeded quantitatively (100%), and subsequent diastereoselective addition of isopentenylmagnesium bromide gave a 20:1 diastereomeric mixture of aldehydes 14a/14b in 65% yield [1]. Use of the racemic aldehyde or the (S)-enantiomer would produce the incorrect diastereomeric series and fail to deliver the natural enantiomers of these sesquiterpenes.

Total synthesis Triquinane sesquiterpenes Chiral pool synthesis

Physicochemical Property Differentiation from Saturated Analog

The target compound is an α,β-unsaturated aldehyde (C₇H₁₀O, MW 110.15) featuring an endocyclic double bond conjugated to the aldehyde, which distinguishes it from the fully saturated analog 3-methylcyclopentane-1-carbaldehyde (C₇H₁₂O, MW 112.17) [1]. Predicted boiling point (165.9±19.0 °C), density (1.033±0.06 g/cm³), and XLogP3 (1.4) reflect the unsaturation and influence chromatographic behavior and storage conditions . The saturated analog lacks the conjugated alkene required for the imine–enamine cascade chemistry and cycloaddition reactions for which the (R)-enantiomer is valued [2].

Physicochemical profiling LogP Synthetic intermediate handling

Enantioselective Multicatalytic Synthesis of Cyclopentene Carbaldehydes

A multicatalytic asymmetric cascade sequence has been developed for the direct enantioselective synthesis of cyclopentene carbaldehydes, yielding products in good yields and excellent stereoselectivities [1]. While this methodology provides access to substituted cyclopentene carbaldehydes directly in enantioenriched form, the pre-formed (R)-enantiomer described here bypasses the need for specialized multicatalytic setup and provides a structurally simpler, commercially available chiral intermediate with a defined single stereocenter [1]. This contrasts with more complex, multi-substituted cyclopentene carbaldehydes produced through the cascade, which may not be commercially available.

Asymmetric catalysis Organocatalysis Cyclopentene carbaldehyde synthesis

Chiral Olefin Chromophore: Spectroscopic Differentiation of the (R)-Enantiomer

The (R)-3-methylcyclopentene core, which constitutes the hydrocarbon framework of the target aldehyde, exhibits measurable circular dichroism (CD) in the gas phase down to 1400 Å, with ab initio-calculated rotational strengths for the lowest-lying electronic excited states [1]. The specific rotation of (+)-3-methylcyclopentene has been determined to be more than double that previously reported in the literature [2]. While these measurements are on the hydrocarbon (R)-3-methylcyclopentene rather than the aldehyde, they establish that the (R)-configuration produces distinct and quantifiable chiroptical signatures that are absent in the racemate and inverted in the (S)-enantiomer.

Chiroptical spectroscopy Circular dichroism Absolute configuration

Commercially Specified Purity vs. Research-Grade Requirement

The (R)-enantiomer is commercially supplied at a typical purity of 95% . In contrast, in-house synthesized batches of cyclopentene carbaldehydes via multicatalytic routes may exhibit variable purity and enantiomeric excess depending on catalyst performance and substrate scope [1]. While a published multicatalytic method yields products with 90–99% ee, the procurement of pre-qualified (R)-enantiomer at specified chemical purity eliminates the burden of post-synthetic purification and chiral analysis for routine use [1].

Chemical purity Procurement specification Quality control

(3R)-3-Methylcyclopentene-1-carbaldehyde: Validated Application Scenarios Based on Quantitative Evidence


Chiral Pool Synthesis of Triquinane Sesquiterpene Natural Products

The (R)-enantiomer has been demonstrated as an effective chiral pool starting material for the enantioselective total synthesis of (-)-silphiperfol-6-ene (13% overall yield over 7 steps) and (-)-methyl cantabradienate (9% overall yield over 7 steps), providing direct access to the triquinane sesquiterpene scaffold [1]. The absolute (R)-configuration at C-3 directs diastereoselective imine formation and subsequent Grignard addition, delivering a 20:1 diastereomeric ratio in the key aldehyde intermediate [1]. This application is suitable for medicinal chemistry programs investigating silphiperfolane-type natural products or analogs thereof.

Stereospecific Synthesis of Chiral Carbocyclic Frameworks via Imine Chemistry

The aldehyde group of the (R)-enantiomer undergoes quantitative condensation with chiral amine auxiliaries (e.g., D-tert-leucine tert-butyl ester) to form chiral imines, which serve as substrates for diastereoselective nucleophilic additions [1]. This reactivity is not accessible with the saturated analog 3-methylcyclopentane-1-carbaldehyde, which lacks the conjugated alkene required for subsequent cycloaddition chemistry [2]. Researchers developing stereoselective carbon–carbon bond-forming reactions can use this compound as a model substrate for chiral auxiliary or organocatalytic method development.

Enantiomeric Purity Verification by Chiroptical Methods

The (R)-configured cyclopentene core produces a characteristic circular dichroism (CD) spectrum with measurable rotational strengths in the gas phase, which is inverted for the (S)-enantiomer and null for the racemic mixture [1]. Procurement of the (R)-enantiomer at ≥95% chemical purity [2] provides a reference standard for CD or polarimetric quality control, enabling laboratories to verify enantiomeric identity of incoming batches without reliance on chiral HPLC or GC methods alone [1][3].

Synthetic Intermediate for Complex Cyclopentene Carbaldehydes via Multicatalytic Cascades

While the (R)-enantiomer itself is a relatively simple monomethyl-substituted cyclopentene carbaldehyde, it can serve as a scaffold for further functionalization. The published multicatalytic enantioselective cascade methodology provides a benchmark for yields (45–85%) and enantioselectivities (90–99% ee) achievable for more complex cyclopentene carbaldehydes [1]. Researchers may use the commercially available (R)-enantiomer as a starting point for oxidation, reduction, or conjugate addition sequences to access diverse chiral cyclopentane derivatives [1][2].

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